

Physicochemical Properties of 4-Bromooctane

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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688

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4-Bromooctane is a colorless liquid with the chemical formula $C_8H_{17}Br$.^[1] It is also known as octane, 4-bromo- and 4-octyl bromide. The fundamental physicochemical properties of **4-bromooctane** are summarized in Table 1. This data is crucial for understanding its behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of **4-Bromooctane**

Property	Value	Source
Molecular Formula	$C_8H_{17}Br$	[1][2]
Molecular Weight	193.12 g/mol	[1][2][3]
Boiling Point	190.8 °C at 760 mmHg	[1]
Density	1.108 g/cm ³	[1]
Flash Point	56.1 °C	[1]
Refractive Index	1.45	[1]
Vapor Pressure	0.739 mmHg at 25°C	

Core Thermodynamic Properties

Direct experimental values for the core thermodynamic properties of **4-bromooctane**, such as enthalpy of formation, standard entropy, and Gibbs free energy of formation, are not readily available in the literature. However, these properties can be estimated with reasonable

accuracy using group additivity methods, such as the Benson group-additivity method.^{[4][5][6]} These methods are based on the principle that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

For haloalkanes, the physical properties such as boiling point and density show predictable trends. Boiling points are considerably higher than those of hydrocarbons with comparable molecular mass due to stronger intermolecular forces.^{[7][8]} The boiling point increases with the size of the alkyl chain and the atomic mass of the halogen.^[7]

Table 2: Estimated Thermodynamic Properties of Bromoalkanes (for context)

Property	Compound	Value (kJ/mol)	Phase
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	Bromoethane	-97.6 to -93.4	Gas
Standard Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	1-Bromopropane	-125.8 to -123.0	Gas

Note: These values for related bromoalkanes are provided to give an order of magnitude. Specific values for **4-bromooctane** would require detailed group contribution calculations.

Experimental Determination of Thermodynamic Properties

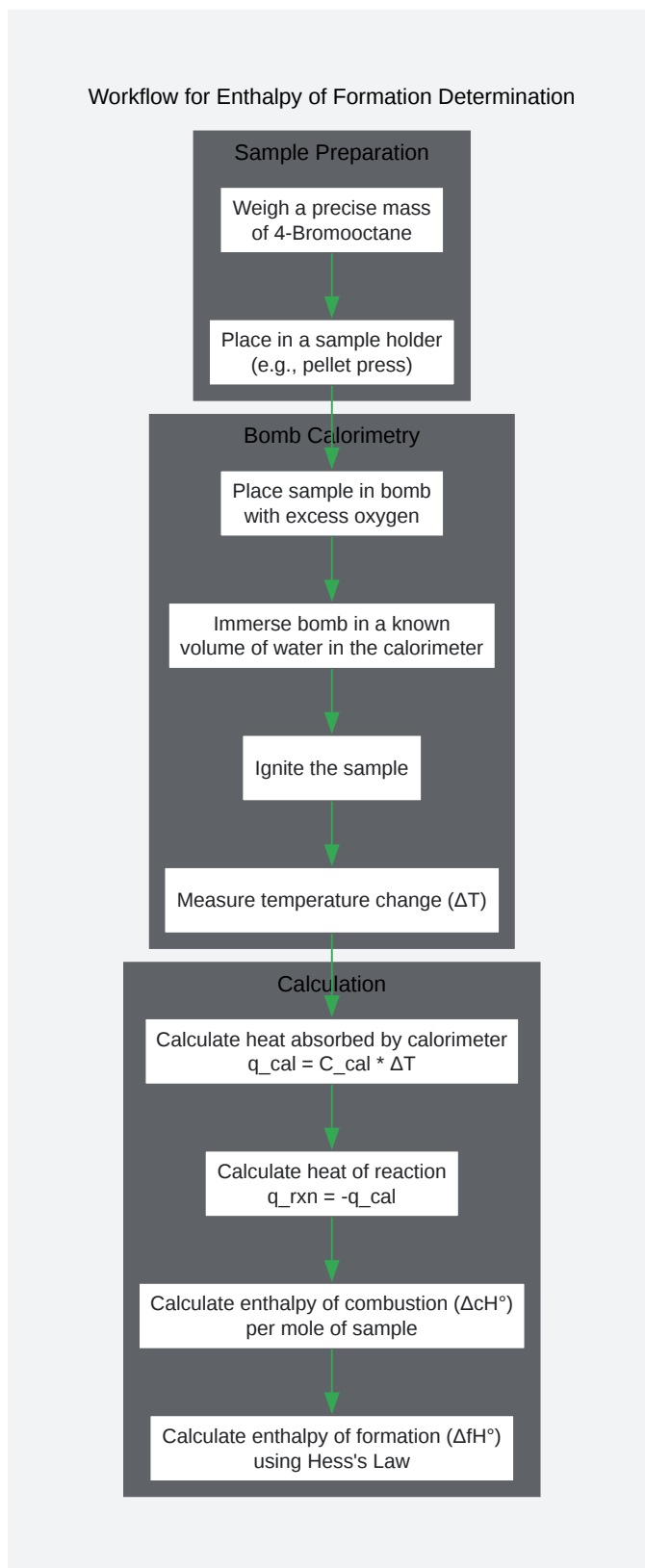
The experimental determination of thermodynamic properties for compounds like **4-bromooctane** relies on calorimetric techniques. Calorimetry directly measures the heat changes associated with chemical and physical processes.

Enthalpy of Combustion and Formation

The standard enthalpy of formation ($\Delta_f H^\ominus$) of an organic compound is often determined indirectly through its enthalpy of combustion ($\Delta_c H^\ominus$). The experimental protocol involves the complete combustion of a known mass of the substance in a bomb calorimeter.

Experimental Workflow for Determining Enthalpy of Formation:

Workflow for Enthalpy of Formation Determination

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Workflow for Enthalpy of Formation Determination

Protocol:

- A precisely weighed sample of **4-bromooctane** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- The bomb is filled with excess pure oxygen under pressure to ensure complete combustion.
- The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded.
- The sample is ignited electrically.
- The temperature of the water is monitored, and the maximum temperature reached is recorded.
- The heat absorbed by the calorimeter and the water is calculated from the temperature change and the previously determined heat capacity of the calorimeter.
- The enthalpy of combustion is then calculated per mole of **4-bromooctane**.
- Finally, the standard enthalpy of formation is determined using Hess's Law, which relates the enthalpy of combustion to the standard enthalpies of formation of the products (CO_2 , H_2O , and HBr).

Heat Capacity

The heat capacity (C_p) of liquid **4-bromooctane** can be measured using a differential scanning calorimeter (DSC).[9]

Experimental Protocol using Differential Scanning Calorimetry (DSC):

- A small, accurately weighed sample of **4-bromooctane** is sealed in an aluminum pan.
- An empty, sealed aluminum pan is used as a reference.
- Both the sample and reference pans are placed in the DSC instrument.

- The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.
- The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
- This differential heat flow is directly proportional to the heat capacity of the sample.
- The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

Entropy and Gibbs Free Energy

The standard entropy (S°) of **4-bromooctane** can be determined from heat capacity measurements starting from a very low temperature (approaching 0 K) and integrating the heat capacity divided by the temperature up to the standard temperature of 298.15 K. This process also requires accounting for the entropies of any phase transitions that occur.

The standard Gibbs free energy of formation ($\Delta_f G^\circ$) is then calculated using the Gibbs-Helmholtz equation:

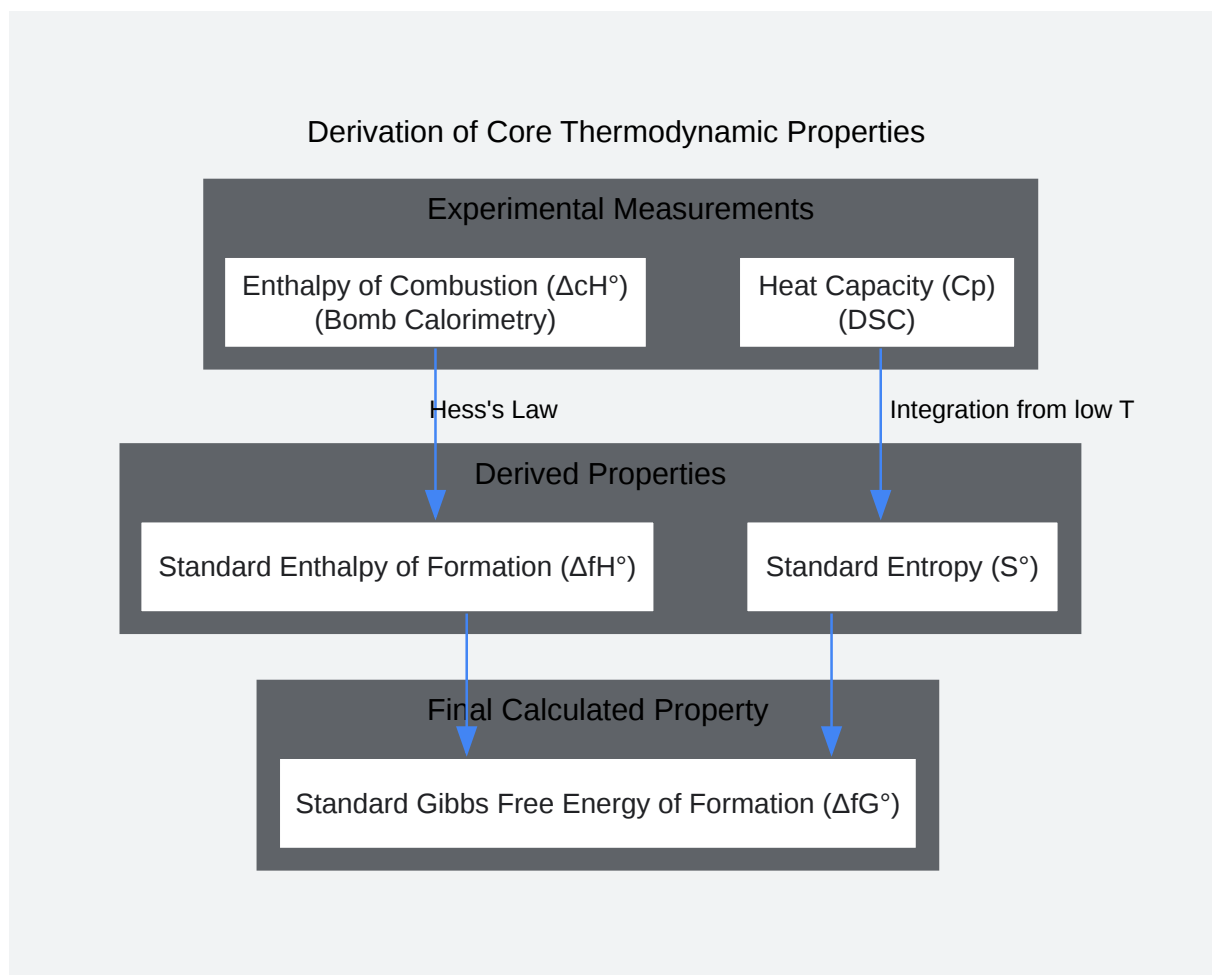
$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ$$

[10][11]

Where:

- ΔG° is the standard Gibbs free energy change.
- ΔH° is the standard enthalpy change.
- T is the absolute temperature in Kelvin.
- ΔS° is the standard entropy change.

Logical Relationship for Thermodynamic Property Derivation:



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Derivation of Core Thermodynamic Properties

Applications in Research and Drug Development

While **4-bromooctane** itself is not a therapeutic agent, haloalkanes are important intermediates in organic synthesis. A thorough understanding of their thermodynamic properties is essential for:

- **Reaction Optimization:** Predicting the feasibility and energy balance of synthetic steps involving **4-bromooctane**.
- **Process Safety:** Assessing the thermal hazards associated with its use in chemical reactions.

- Purification and Separation: Designing efficient distillation and crystallization processes based on properties like vapor pressure and enthalpy of vaporization.
- Computational Modeling: Providing accurate parameters for molecular modeling and simulations in drug design, where alkyl chains are often incorporated to modulate lipophilicity and binding affinity.

In conclusion, while direct experimental data for all thermodynamic properties of **4-bromooctane** is scarce, a combination of its known physical properties, estimation methods, and established experimental protocols for similar compounds provides a robust framework for its characterization and application in scientific research and development.

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